
Benzenamine, N-methyl-4-(4-pyridinyloxy)-
Overview
Description
Benzenamine, N-methyl-4-(4-pyridinyloxy)-, also known as N-methyl-4-(4-pyridinyloxy)aniline, is a chemical compound with the molecular formula C₁₂H₁₄N₂O. It is characterized by a benzene ring substituted with an amino group (-NH₂) and a methoxy group (-OCH₃) at the 4-position, and a pyridine ring attached to the benzene ring at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common synthetic route involves the nucleophilic substitution of a suitable halogenated benzene derivative with an amine and a pyridine derivative. For example, 4-chloroaniline can react with 4-pyridinol in the presence of a base to form the desired product.
Reductive Amination: Another method involves the reductive amination of a suitable aldehyde or ketone with an amine and a pyridine derivative. This reaction typically requires a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: The industrial production of Benzenamine, N-methyl-4-(4-pyridinyloxy)- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.
Types of Reactions:
Oxidation: Benzenamine, N-methyl-4-(4-pyridinyloxy)- can undergo oxidation reactions to form various oxidized products, such as nitro compounds or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids, while nucleophilic substitution reactions may use bases or nucleophiles.
Major Products Formed:
Oxidation Products: Nitrobenzenamine derivatives, quinones.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Benzenamine, N-methyl-4-(4-pyridinyloxy)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, N-methyl-4-(4-pyridinyloxy)- exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Benzenamine, N-methyl-4-(4-pyridinyloxy)- is similar to other compounds with similar structures, such as:
Aniline derivatives: These compounds share the benzene ring with an amino group.
Pyridine derivatives: These compounds contain the pyridine ring, which is a common structural motif in many chemical compounds.
Uniqueness: Benzenamine, N-methyl-4-(4-pyridinyloxy)- is unique due to its specific combination of the benzene ring, amino group, methoxy group, and pyridine ring, which gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-methyl-4-pyridin-4-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-13-10-2-4-11(5-3-10)15-12-6-8-14-9-7-12/h2-9,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKFYZHXUCUTHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666884 | |
| Record name | N-Methyl-4-[(pyridin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630125-30-3 | |
| Record name | N-Methyl-4-[(pyridin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1502629.png)
![(4S,8AS)-4-Methyl-hexahydro-1H-pyrrolo[2,1-C][1,4]oxazine](/img/structure/B1502634.png)
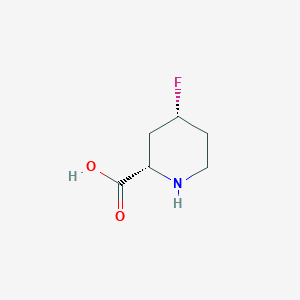
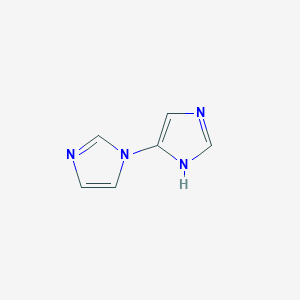
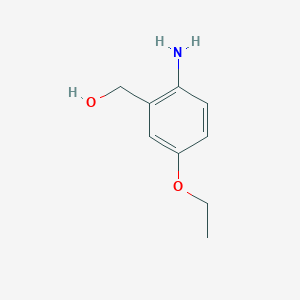

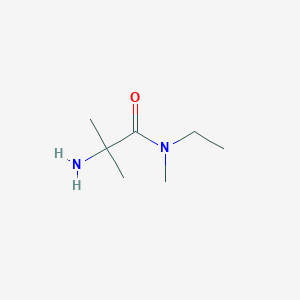
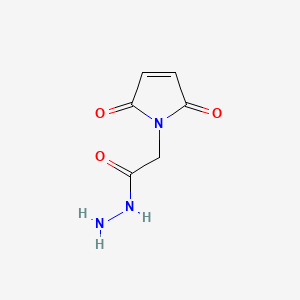
![4-[(2-Aminoethyl)amino]-2-hydroxybenzoic acid](/img/structure/B1502653.png)
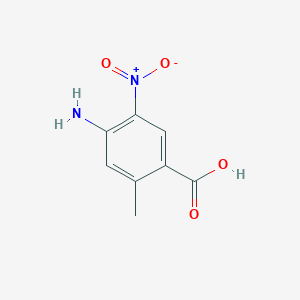


![Imidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1502662.png)

